Product packaging for MTH-DL-Arginine hydrochloride(Cat. No.:CAS No. 3119-96-8)

MTH-DL-Arginine hydrochloride

Cat. No.: B1603639
CAS No.: 3119-96-8
M. Wt: 265.77 g/mol
InChI Key: UJLCZBXCTJPATF-UHFFFAOYSA-N
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Description

Nomenclature and Stereochemical Considerations (e.g., racemic mixture of L- and D-arginine)

The name "MTH-DL-Arginine hydrochloride" reveals several key aspects of its structure. "MTH" refers to the methylthiohydantoin moiety, a modification of the arginine side chain. The "DL" designation indicates that the compound is a racemic mixture, containing equal amounts of two stereoisomers: D-arginine and L-arginine. mpbio.comsigmaaldrich.comscientificlabs.co.uk Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space.

L-arginine is the naturally occurring, proteinogenic form of the amino acid, while D-arginine is its non-proteinogenic mirror image. sigmaaldrich.comscientificlabs.co.uk The hydrochloride portion of the name signifies that the molecule is in the form of a salt, created by reacting the arginine derivative with hydrochloric acid. This is a common practice for amino acid-based compounds to improve their stability and solubility in aqueous solutions. echemi.comchemicalbook.com

Biochemical Classification and Significance as an Amino Acid Derivative

This compound is classified as an amino acid derivative. medchemexpress.com Amino acids are the fundamental building blocks of proteins. Arginine, in its natural L-form, is a semi-essential amino acid, meaning the body can synthesize it, but sometimes not in sufficient quantities, particularly during periods of growth or stress. wikipedia.org

Arginine is characterized by its guanidinium (B1211019) group, which is basic and positively charged at physiological pH. This feature is crucial for its role in various biological processes, including the urea (B33335) cycle for ammonia (B1221849) detoxification and as a precursor for the synthesis of nitric oxide (NO), a vital signaling molecule. wikipedia.orgdrugbank.com

The "MTH" modification in this compound alters the original arginine structure, making it a valuable tool for specific research applications. While not incorporated into proteins like its parent amino acid, this derivative allows researchers to study various biochemical pathways and enzymatic processes with a modified substrate. chemimpex.com For instance, DL-Arginine hydrochloride, a related compound, is used to study the dynamics of amino acid complexation and crystal structure formation. mpbio.comsigmaaldrich.com

The hydrochloride salt form is significant in research as it enhances the compound's solubility and stability. echemi.comchemicalbook.com This is particularly important for in vitro studies and the preparation of standardized solutions. The use of amino acid hydrochlorides is a common practice in biochemical and medical research to ensure accurate and reproducible experimental conditions. researchgate.netkarger.comtandfonline.com

Historical Perspectives in Arginine Research and its Hydrochloride Forms

The study of arginine dates back to the late 19th century. Early research focused on its role in protein structure and metabolism. A significant milestone was the discovery of the urea cycle in the 1930s, where the critical role of arginine in nitrogen metabolism was elucidated.

The development of methods to isolate and purify amino acids was crucial for advancing this research. The use of hydrochloride salts became a standard procedure for stabilizing and handling amino acids. orgsyn.org The hydrochloride form of L-arginine, for example, has been extensively used in research to investigate its physiological effects, including its role as a precursor to nitric oxide, a discovery that earned the Nobel Prize in Physiology or Medicine in 1998. ahajournals.org

The synthesis of various arginine derivatives, including racemic mixtures like DL-arginine and chemically modified forms like MTH-DL-arginine, represents a progression in the field. These synthetic compounds have enabled more detailed investigations into the specific mechanisms of action of arginine and its analogs. For example, the synthesis of optically pure C alpha-methyl-arginine has provided insights into stereospecific interactions. nih.gov The use of arginine hydrochloride salts has also been pivotal in the development of therapeutic protein formulations, where they can act as stabilizers and reduce viscosity. oup.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16ClN5OS B1603639 MTH-DL-Arginine hydrochloride CAS No. 3119-96-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[3-(1-methyl-5-oxo-2-sulfanylideneimidazolidin-4-yl)propyl]guanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N5OS.ClH/c1-13-6(14)5(12-8(13)15)3-2-4-11-7(9)10;/h5H,2-4H2,1H3,(H,12,15)(H4,9,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJLCZBXCTJPATF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(NC1=S)CCCN=C(N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60585222
Record name N''-[3-(1-Methyl-5-oxo-2-sulfanylideneimidazolidin-4-yl)propyl]guanidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3119-96-8
Record name N''-[3-(1-Methyl-5-oxo-2-sulfanylideneimidazolidin-4-yl)propyl]guanidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Investigations of Mth Dl Arginine Hydrochloride S Biological Actions

Elucidation of Nitric Oxide (NO) System Regulation by Arginine Hydrochlorides

Arginine hydrochlorides play a central role in the regulation of the nitric oxide (NO) system, a critical signaling pathway for cardiovascular health. This regulation is achieved through direct substrate provision for NO synthesis, competitive enzymatic interactions, and the subsequent modulation of vascular function.

Arginine is the essential substrate for the family of nitric oxide synthase (NOS) enzymes, which catalyze the production of nitric oxide and L-citrulline. nih.gov There are three primary isoforms of NOS, each with distinct localizations and regulatory mechanisms:

Neuronal NOS (nNOS or NOS1): Primarily found in the central and peripheral nervous systems. nih.gov

Inducible NOS (iNOS or NOS2): Expressed in various cells, including macrophages, in response to inflammatory stimuli. nih.gov

Endothelial NOS (eNOS or NOS3): Constitutively expressed in the endothelium lining blood vessels, where it is a key regulator of vascular tone. nih.govnih.gov

All three isoforms utilize L-arginine to synthesize NO through a two-step mono-oxygenation reaction. nih.gov The availability of L-arginine as a substrate is therefore a fundamental requirement for NO production across these diverse physiological systems. Interestingly, while intracellular arginine concentrations are typically in the millimolar range, far exceeding the Michaelis constant (Km) of the NOS enzymes (which is in the micromolar range), supplemental arginine has been observed to enhance NO production. ahajournals.org This phenomenon, known as the "arginine paradox," suggests that other factors, such as transport or competition with other enzymes, may limit arginine availability to NOS under certain physiological or pathological conditions. ahajournals.org

The bioavailability of arginine for NO synthesis is significantly regulated by the enzyme arginase. ahajournals.org Both NOS and arginase utilize L-arginine as their common substrate, creating a competitive relationship that dictates the metabolic fate of this amino acid. pnas.orgfrontiersin.org Arginase metabolizes L-arginine into ornithine and urea (B33335). frontiersin.org

An upregulation or increased activity of arginase can divert the available L-arginine pool away from NOS, thereby limiting NO production. frontiersin.org This competition is a critical regulatory node in vascular health. For instance, in aging blood vessels, arginase activity and expression are significantly increased, which corresponds with depressed NOS activity and lower levels of cyclic GMP, the downstream messenger of NO. ahajournals.org Inhibition of arginase in these aged vessels has been shown to restore NOS activity and improve vasodilation, demonstrating that arginase directly modulates NOS function by controlling the availability of their shared substrate. ahajournals.org Furthermore, an intermediate in the NO synthesis pathway, N-hydroxy-l-arginine, can act as an inhibitor of arginase, creating a potential positive feedback loop for NO production. ahajournals.org

Table 1: Impact of Arginase Inhibition on NOS Pathway in Aging Vasculature
ConditionArginase ActivityNOS ActivitycGMP Levels (fmol/mg protein)Reference
Young (Control)BaselineBaseline5.9 ± 0.7 ahajournals.org
Old (Aged)Significantly IncreasedSignificantly Depressed3.0 ± 0.3 ahajournals.org
Old + Arginase Inhibitor (BEC)DecreasedRestored towards Young Levels4.7 ± 0.4 ahajournals.org

Through its role as a substrate for eNOS, arginine hydrochloride is a key modulator of endothelial function and vascular homeostasis. The NO produced in the endothelium acts as a potent vasodilator, relaxing the surrounding smooth muscle and regulating blood flow and pressure. nih.gov Beyond vasodilation, endothelium-derived NO also prevents platelet activation, limits the adhesion of leukocytes to the blood vessel wall, and inhibits the proliferation of vascular smooth muscle cells. nih.govahajournals.org

Dysfunction of the L-arginine-eNOS pathway is implicated in the pathogenesis of several cardiovascular diseases, including coronary artery disease. frontiersin.org In conditions such as hypercholesterolemia, supplemental L-arginine has been shown to improve endothelium-dependent vasodilator responses. ahajournals.org By increasing the substrate available for eNOS, arginine can enhance NO bioavailability, helping to restore normal endothelial function and maintain vascular homeostasis. ahajournals.orgnih.gov

Influence on Cellular Metabolism and Signaling Pathways

Beyond the nitric oxide system, arginine is a precursor molecule in several other crucial metabolic and signaling pathways, including those related to detoxification and the synthesis of vital biomolecules like creatine (B1669601) and polyamines.

DL-Arginine hydrochloride may exert protective effects by enhancing the body's endogenous antioxidant and detoxification systems. nih.gov Research suggests its mechanism of action can be attributed to the activation of certain antioxidant enzymes, which leads to a reduction in the formation of damaging free radicals. nih.gov

Studies in animal models have demonstrated that dietary arginine supplementation can significantly improve antioxidant capacity. For example, in the fish species Siniperca chuatsi, increasing dietary arginine led to a significant increase in the activity of total superoxide (B77818) dismutase (TSOD), a key enzyme that neutralizes superoxide radicals. frontiersin.org Concurrently, arginine supplementation led to a decrease in the concentration of malondialdehyde (MDA), a marker of lipid peroxidation and oxidative stress. frontiersin.org This suggests that arginine helps protect cells from oxidative damage by bolstering enzymatic antioxidant defenses. ahajournals.orgfrontiersin.org

Table 2: Effect of Dietary Arginine on Antioxidant Markers
MarkerEffect of Arginine SupplementationPhysiological ImplicationReference
Total Superoxide Dismutase (TSOD)Activity Significantly IncreasedEnhanced scavenging of superoxide radicals frontiersin.org
Malondialdehyde (MDA)Content Significantly DecreasedReduced lipid peroxidation and oxidative damage frontiersin.org

Arginine is a fundamental building block for the synthesis of creatine and polyamines, two classes of molecules with critical roles in cellular function. frontiersin.org

Creatine Synthesis: Arginine is a substrate for the enzyme arginine:glycine amidinotransferase (AGAT), which catalyzes the first step in creatine biosynthesis. nih.gov Creatine is essential for energy homeostasis in tissues with high and fluctuating energy demands, such as muscle and brain, where it functions as part of the phosphocreatine (B42189) system to rapidly regenerate ATP.

Polyamine Synthesis: Arginine is the precursor for the synthesis of polyamines such as putrescine, spermidine (B129725), and spermine. frontiersin.org This pathway begins with the conversion of arginine to ornithine by the enzyme arginase. frontiersin.orgnih.gov Ornithine is then decarboxylated to produce putrescine, the precursor for spermidine and spermine. Polyamines are small, polycationic molecules that are essential for numerous cellular processes, including cell growth, proliferation, and differentiation. frontiersin.orgnih.gov For example, polyamines derived from L-arginine have been shown to be indispensable for the proper proliferation and differentiation of blood cells. nih.gov

Impact on Intracellular pH and Calcium Transients

The administration of arginine hydrochloride can lead to extracellular acidosis, which in turn has the potential to transiently alter intracellular pH. ahajournals.org This shift in the internal cellular environment can influence pH-dependent cell-signaling pathways. ahajournals.org One of the critical pathways affected is the regulation of calcium transients, which are brief, localized increases in intracellular calcium concentration. ahajournals.org These transients are vital for a multitude of cellular processes.

The interplay between intracellular pH and calcium is complex. Changes in intracellular pH can modulate the activity of various ion transporters and channels, including those involved in calcium homeostasis. For instance, the Na+/H+ exchanger (NHE) and the Na+/Ca2+ exchanger (NCX) are key players in regulating both intracellular pH and calcium levels. nih.gov Alterations in their function due to pH changes can lead to significant shifts in intracellular calcium concentrations. nih.gov Specifically, intracellular acidification can lead to a subsequent transient increase in intracellular calcium upon the removal of the acidic stimulus, a process dependent on extracellular calcium and mediated by the reverse mode of the NCX. nih.gov

Furthermore, the activity of enzymes like the Peptidylarginine Deiminases (PADs), which catalyze the conversion of arginine to citrulline, is strictly dependent on calcium. acs.org These enzymes require high concentrations of calcium for full activity, and it is hypothesized that they may be activated in microenvironments with locally high calcium concentrations, such as near intracellular calcium channels. acs.org Therefore, any modulation of calcium transients by arginine hydrochloride could indirectly influence the activity of such calcium-dependent enzymes.

Modulation of Hormonal Secretions (e.g., Human Growth Hormone, Insulin)

Arginine is a well-documented secretagogue for several hormones, most notably Human Growth Hormone (hGH) and insulin (B600854). wikipedia.orgnhri.org.tw The administration of arginine, often as the hydrochloride salt, is utilized in clinical settings for growth hormone stimulation tests. wikipedia.org

Human Growth Hormone (hGH):

Intravenously administered arginine stimulates the secretion of hGH from the anterior pituitary gland. wikipedia.orgmdpi.com The primary mechanism behind this stimulation is believed to be the suppression of somatostatin, a hormone that inhibits GH release. mdpi.comnih.gov By reducing somatostatin's inhibitory effect, arginine allows for an increased release of Growth Hormone-Releasing Hormone (GHRH), leading to a subsequent surge in GH secretion. nih.gov Studies have shown that arginine alone can significantly increase resting GH levels. researchgate.net The combination of arginine with GHRH has been found to produce an even greater GH response. nih.gov

Research has demonstrated that L-arginine can induce the gene expression and secretion of GH in pituitary cells. nih.gov For instance, in one study, 10 mM and 25 mM of L-arginine increased GH secretion by 1.08 and 1.58-fold, respectively. nih.gov

Insulin:

Arginine is also known to stimulate the secretion of insulin from the pancreatic beta-cells. nhri.org.tw This effect is thought to contribute to the anabolic properties of arginine, as insulin plays a crucial role in nutrient uptake and protein synthesis. The theory is that an increase in both hGH and insulin would promote the building of body mass. nhri.org.tw

L-arginine has also been shown to induce the gene expression and secretion of Insulin-like Growth Factor 1 (IGF-1), a hormone that mediates many of the effects of GH, in liver cells. nih.gov In one study, 10 mM and 25 mM of L-arginine increased IGF-1 secretion by 1.61 and 2.09-fold, respectively. nih.gov

Table 1: Effect of L-Arginine on Hormonal Secretion

Hormone Cell Type L-Arginine Concentration Fold Increase in Secretion
Growth Hormone (GH) GH3 pituitary epithelium 10 mM 1.08
Growth Hormone (GH) GH3 pituitary epithelium 25 mM 1.58
Insulin-like Growth Factor 1 (IGF-1) HepG2 hepatocytes 10 mM 1.61
Insulin-like Growth Factor 1 (IGF-1) HepG2 hepatocytes 25 mM 2.09

Immunomodulatory Activities of Arginine Hydrochlorides

Arginine plays a pivotal role in regulating the immune system, influencing the function of various immune cells. wikipedia.orgnih.govdreminozbek.com Its availability is critical for a robust immune response. nih.gov

Role in T-Cell Activation, Proliferation, and Differentiation

Arginine is essential for the proper function of T-cells, a type of white blood cell central to the adaptive immune response. wikipedia.org Arginine deprivation has been shown to impair T-cell proliferation and cytokine production. researchgate.net

Activation:

T-cell activation, a critical first step in an immune response, is highly dependent on arginine. researchgate.net Arginine deficiency can lead to a downregulation of the CD3ζ chain, a key component of the T-cell receptor (TCR) complex, which is necessary for T-cell activation. nih.govresearchgate.netaai.org This impairment of TCR signaling prevents the T-cell from becoming fully activated. researchgate.net

Proliferation:

The proliferation of T-cells, which is the rapid increase in their numbers to fight off infection, is completely inhibited in an arginine-free environment. researchgate.net Arginine starvation can cause cell cycle arrest in T-cells. researchgate.net Supplementation with arginine has been shown to restore T-cell proliferation. aai.org A meta-analysis of several studies indicated that L-arginine supplementation significantly increased the CD4+ T-cell proliferation response. nhri.org.tw

Differentiation:

Arginine availability also influences the differentiation of T-cells into their various effector and memory subtypes. While high concentrations of L-arginine may initially lead to lower secretion of some cytokines like IFN-γ, T-cells primed in this environment retain their ability to differentiate into effector cells upon secondary stimulation. nih.gov Furthermore, L-arginine supplementation has been shown to significantly increase the survival of activated CD4+ and CD8+ T-cells. nih.gov

Effects on General Immune Cell Function

Beyond its specific role in T-cell biology, arginine impacts the function of a broader range of immune cells. nih.gov It serves as a precursor for nitric oxide (NO), a molecule with diverse roles in the immune system, including acting as a signaling molecule and participating in the response to infection. wikipedia.org Arginine metabolism is a critical pathway that controls the function of various immune cells, and its availability can dictate whether the immune response is pro-inflammatory or anti-inflammatory. nih.gov

Syntheses and Chemical Modifications of Arginine Hydrochlorides for Research

Development of Synthetic Pathways for Arginine Hydrochloride Derivatives

The creation of arginine hydrochloride derivatives often requires multi-step processes designed to achieve high purity and yield, which is crucial for their application in research. Methodologies have evolved to allow for more direct and efficient synthesis, avoiding complex purification techniques like column chromatography.

Processes for NG-Monomethyl-L-Arginine Hydrochloride Synthesis

NG-Monomethyl-L-arginine (L-NMMA) is a critical tool in biomedical research, primarily known as an inhibitor of nitric oxide synthase (NOS). nih.govsigmaaldrich.com The development of efficient synthetic processes for its hydrochloride salt has been a significant focus. An improved process allows for the direct isolation of N-monomethyl-L-arginine hydrochloride from the reaction mixture, bypassing the need for chromatographic purification. google.com

This synthesis involves the reaction of L-ornithine, or an acid addition salt thereof, with a methylating agent that possesses a suitable leaving group. google.comgoogle.com A key advancement in this process is the ability to precipitate the final product directly from the reaction mixture. After the reaction, the mixture is brought to a pH of 4.5 using concentrated hydrochloric acid, followed by the addition of ethanol. google.com Seeding with a few crystals of N-monomethyl-L-arginine hydrochloride initiates crystallization, yielding a white crystalline precipitate after stirring for several days at room temperature. google.com This method not only simplifies the purification process but also results in higher yields and an improved impurity profile compared to older methods that required ion exchange chromatography. google.com

Table 1: Synthesis of NG-Monomethyl-L-Arginine Hydrochloride

Step Description Key Reagents/Conditions Outcome
1 Reaction L-ornithine, Methylating Agent Formation of NG-Monomethyl-L-arginine
2 pH Adjustment Concentrated Hydrochloric Acid pH ~4.5
3 Precipitation Ethanol, Seed Crystals Crystalline NG-Monomethyl-L-Arginine HCl

Strategies for Racemic and Enantiopure Hydrochloride Preparation

Arginine exists as two stereoisomers, L-arginine and D-arginine. The racemic mixture, DL-Arginine, contains equal amounts of both enantiomers. medchemexpress.com While L-arginine is the naturally occurring and biologically predominant form, the synthesis and separation of these enantiomers are crucial for stereospecific research applications.

The preparation of enantiopure D-(−)-arginine monohydrochloride from the racemic DL-arginine has been achieved through methods involving chemical precipitation and crystallization. nih.gov These separation techniques exploit the different physical properties of diastereomeric salts formed with a chiral resolving agent. While specific details of modern large-scale strategies are often proprietary, classical resolution methods and chromatography on chiral stationary phases remain fundamental principles in obtaining enantiomerically pure arginine hydrochlorides.

Design and Characterization of Modified Arginine Building Blocks

Modifying the arginine structure, for instance by introducing lipophilic moieties or protecting groups, creates versatile building blocks for complex molecular synthesis, particularly in the field of peptide chemistry.

Synthesis of Lipophilic Arginine Derivatives for Peptide Synthesis

The highly hydrophilic nature of the arginine side chain can limit the bioavailability of arginine-containing peptides. To address this, lipophilic arginine derivatives have been developed. mdpi.com A common strategy involves the esterification of a protected arginine precursor with long-chain alcohols. nih.govacs.org

For example, arginine-oleate (Arg-OL) and arginine-decyltetradecanoate (Arg-DT) esters were synthesized by first protecting the alpha-amino group of arginine with a tert-butoxycarbonyl (Boc) group. nih.govacs.org The resulting Boc-arginine is then esterified with long-chain alcohols like oleyl alcohol (C18) or decyltetradecanol (C24). nih.govacs.org The synthesis is typically carried out in a solvent like dichloromethane (B109758) (DCM) using coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-Dimethylaminopyridine (DMAP). nih.gov Following the esterification, the Boc protecting group is removed, typically with an acid such as trifluoroacetic acid (TFA), to yield the final lipophilic arginine ester. acs.org These derivatives can be incorporated into peptides using solid-phase peptide synthesis (SPPS) to enhance the lipophilicity of the final molecule. mdpi.com

Table 2: General Synthesis Pathway for Lipophilic Arginine Esters

Step Process Key Reagents Intermediate/Product
1 Protection Boc Anhydride Boc-Arginine
2 Esterification Long-chain alcohol, EDC, DMAP Boc-Arginine Ester

Exploration of Diverse Arginine Hydrochloride Derivatives (e.g., Boc-L-Arginine HCl)

N-alpha-tert-Butyloxycarbonyl-L-arginine hydrochloride (Boc-L-Arginine HCl) is a cornerstone derivative for peptide synthesis. carlroth.comsriramchem.com The Boc group protects the alpha-amino functionality, preventing unwanted side reactions during the coupling of the carboxylic acid group to the growing peptide chain. google.com This protection is crucial for the stepwise and controlled assembly of amino acids into a defined peptide sequence. sriramchem.com

The synthesis of Boc-L-Arg-OH·HCl involves two main steps. First, L-arginine is reacted with a Boc-donating agent, such as di-tert-butyl dicarbonate (B1257347) (Boc-Cl), under alkaline conditions to install the tert-butoxycarbonyl protecting group on the alpha-amino group. Subsequently, the product is treated with hydrochloric acid to form the stable hydrochloride salt. The resulting compound, often a monohydrate, is a white crystalline powder soluble in water. carlroth.comsriramchem.com Its high purity is essential to prevent the formation of by-products during peptide synthesis. carlroth.com

Table 3: Physicochemical Properties of Boc-L-Arginine HCl

Property Value Reference
Molecular Formula C₁₁H₂₃ClN₄O₄
Appearance White crystalline powder sriramchem.com
Solubility Soluble in water; slightly soluble in methanol sriramchem.com

| Primary Use | Protected amino acid for peptide synthesis | carlroth.comsriramchem.com |

Analytical Methodologies for Arginine and Its Derivatives in Biological Systems

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the quantitative analysis of arginine and its methylated derivatives in complex biological matrices. nih.gov Its adaptability allows for various detection methods, including UV, fluorescence, and mass spectrometry, providing the sensitivity and specificity required for both research and clinical applications.

Simultaneous Measurement of Arginine, ADMA, SDMA, and L-NMMA in Biological Samples

The ability to measure L-arginine and its key derivatives—asymmetric dimethylarginine (ADMA), symmetric dimethylarginine (SDMA), and N-monomethyl-L-arginine (L-NMMA)—in a single analytical run is critical, given their interconnected roles in nitric oxide (NO) metabolism. researchgate.net Several HPLC-based methods have been developed to achieve this simultaneous quantification.

One common approach involves pre-column derivatization with reagents like ortho-phthaldialdehyde (OPA) followed by reversed-phase HPLC with fluorescence detection. nih.gov This method allows for the separation and quantification of arginine, ADMA, L-NMMA, and SDMA. nih.gov More advanced methods utilize Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase HPLC coupled with tandem mass spectrometry (LC-MS/MS). nih.govnih.govscienceopen.com LC-MS/MS offers high sensitivity and specificity, requires minimal sample preparation, and does not necessitate derivatization. nih.govscienceopen.com These methods can effectively separate the target analytes from other endogenous compounds in complex samples like plasma. nih.gov

The chromatographic conditions are optimized to achieve baseline separation of these structurally similar compounds. For instance, isocratic HPLC methods using silica (B1680970) analytical columns have been successfully employed for separating Arginine, ADMA, and SDMA before detection by MS/MS. nih.gov The retention times for these compounds are distinct under specific mobile phase compositions, ensuring accurate identification and quantification. researchgate.netnih.gov

Table 1: HPLC-Based Methods for Simultaneous Analysis of Arginine Derivatives
MethodAnalytesSample TypeKey Features
RP-HPLC with Fluorescence DetectionArginine, ADMA, L-NMMA, SDMAPlasmaPre-column derivatization with OPA; requires small sample volume (12 μL). nih.gov
HPLC-ESI-MS/MSArginine, HArg, NMMA, ADMA, SDMAPlasma, UrineNo derivatization required; fast run time and minimal sample preparation. researchgate.netnih.govscienceopen.com
HILIC LC-MS/MSArginine, Lysine, HistidineDrug SubstanceAnalysis without derivatization.

Method Validation Parameters: Sensitivity, Precision, Accuracy, and Reproducibility

Validation is a critical step to ensure that an analytical method is reliable, accurate, and reproducible for its intended purpose. According to ICH guidelines, key validation parameters include sensitivity, precision, accuracy, and linearity. nih.gov

Sensitivity: The sensitivity of a method is determined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ). For HPLC methods analyzing arginine and its derivatives, LOQ values have been reported in the low micromolar to nanomolar range. For example, one HILIC method reported an LOQ of 0.22 µg/mL for Arginine. An LC-MS/MS method achieved even lower limits, with LOQs of 0.4 nM for ADMA and SDMA. researchgate.net

Precision: Precision is assessed by determining the intra-day and inter-day variability of the measurements, typically expressed as the relative standard deviation (%RSD). For HPLC methods, %RSD values are generally expected to be low. Inter-day coefficient of variation (CV) values of ≤5% for arginine, ADMA, and SDMA have been reported in human plasma. nih.gov Another study showed intra- and inter-day precision with %RSD less than 2%. nih.gov

Accuracy: Accuracy is evaluated through recovery studies, where a known amount of the analyte is added to a sample and the percentage recovered is calculated. Acceptable recovery is typically within the range of 80-120%. Studies have demonstrated high accuracy for HPLC methods, with recoveries often falling between 94.94% and 101.95%. nih.gov

Reproducibility and Linearity: Linearity is established by analyzing samples at multiple concentrations and demonstrating a proportional relationship between concentration and detector response. Correlation coefficients (R²) for calibration curves are typically expected to be ≥0.99. semanticscholar.orgorientjchem.org HPLC methods for arginine consistently show excellent linearity with R² values of 0.9995 or higher. nih.gov

Table 2: Representative HPLC Method Validation Parameters for Arginine Analysis
ParameterTypical Value/RangeReference
Linearity (R²)≥0.996 semanticscholar.orgresearchgate.net
Accuracy (Recovery %)94.94% - 101.95% nih.gov
Precision (%RSD)< 5% nih.gov
LOD1 µg/mL nih.gov
LOQ5 µg/mL nih.gov

Applications in Preclinical and Clinical Biological Matrices

Validated HPLC and LC-MS/MS methods are widely applied to measure arginine and its derivatives in a variety of biological matrices for both preclinical (e.g., mouse plasma) and clinical (e.g., human plasma and urine) studies. nih.govresearchgate.net These measurements are vital for investigating the role of the L-arginine/NO pathway in diseases such as cardiovascular and renal disorders. nih.gov For instance, methods have been successfully used to determine the plasma concentrations of these compounds in human subjects, revealing mean concentrations of 86 µM for Arginine, 0.67 µM for ADMA, and 0.522 µM for SDMA. nih.gov The ability to use small sample volumes, such as 12-50 µL of plasma, makes these methods particularly valuable in settings where sample availability is limited. nih.govnih.gov

Chromatographic Techniques for Stereoisomer Resolution

Thin-Layer Chromatography (TLC) Enantioresolution of DL-Arginine

Thin-Layer Chromatography (TLC) is a versatile, cost-effective, and rapid separation technique used for the analysis of amino acids. researchgate.netcrsubscription.com While standard TLC on silica gel separates compounds based on polarity, achieving the resolution of enantiomers (stereoisomers that are non-superimposable mirror images) requires a chiral environment. crsubscription.com

For the enantioresolution of a racemic mixture like DL-Arginine, the stationary phase or the mobile phase must contain a chiral selector. One approach is to use TLC plates impregnated with a chiral compound. For example, (-)-quinine has been used as a chiral selector for the TLC enantioresolution of DL-selenomethionine, a technique that could be adapted for DL-Arginine. rsc.org The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector, which have different stabilities and thus different affinities for the stationary phase, leading to different Rf values.

The composition of the mobile phase is critical for successful separation. For amino acids on silica gel plates, a common mobile phase is a mixture of n-butanol, acetic acid, and water. reachdevices.com After separation, the amino acid spots are typically visualized by spraying the plate with a reagent such as ninhydrin, which reacts with most amino acids to produce a colored product. reachdevices.com

Structural and Material Characterization Techniques

Beyond quantitative analysis, understanding the solid-state structure of arginine compounds like MTH-DL-Arginine hydrochloride is essential. Various techniques are employed for this purpose. X-ray crystallography is a powerful tool for determining the precise three-dimensional arrangement of atoms in a crystal. Studies on L-arginine hydrochloride salts, such as L-arginine dihydrochloride (B599025) monohydrate, have used single-crystal X-ray diffraction to elucidate their crystal structures, space groups, and intermolecular interactions. researchgate.netresearchgate.net These analyses reveal details about how cations, anions, and water molecules interact within the crystal lattice. researchgate.net

Spectroscopic techniques also provide valuable structural information. Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in the molecule and can help compare the structures of different salts, such as hydrochloride and hydrobromide forms of arginine. researchgate.netresearchgate.net These characterization methods are fundamental for developing new materials and understanding the physicochemical properties of arginine salts. researchgate.net

Crystallographic Analysis of Arginine Hydrochloride Forms

Crystallographic analysis, particularly using X-ray diffraction, is the definitive method for determining the three-dimensional atomic structure of crystalline solids. This technique has been applied to various forms of arginine to elucidate their precise molecular conformations and packing arrangements within the crystal lattice.

The crystal structures of several arginine salts have been determined, revealing variations in their crystal systems, space groups, and unit cell dimensions. For instance, L-arginine dichloride monohydrate crystallizes in the orthorhombic system, a different crystal system from its corresponding monohalide monohydrate form. researchgate.net The racemic mixture, DL-arginine, has been structurally characterized in its monohydrate and anhydrous forms. The monohydrate of DL-arginine belongs to the orthorhombic crystal system with the space group Pbca. researchgate.net The anhydrous form of DL-arginine also crystallizes in an orthorhombic system but with the space group Pna21. sci-hub.se

These structural determinations are vital as the arrangement of molecules in the solid state influences key physical properties such as solubility, stability, and dissolution rate. The data obtained from crystallographic studies provide a fundamental understanding of the compound's behavior.

Crystallographic Data for Arginine Forms

CompoundCrystal SystemSpace GroupUnit Cell Parameters
L-Arginine Dichloride MonohydrateOrthorhombicP212121N/A
DL-Arginine MonohydrateOrthorhombicPbcaa = 11.470 Å, b = 9.966 Å, c = 16.023 Å
DL-Arginine (Anhydrous)OrthorhombicPna21a = 18.26 Å, b = 5.37 Å, c = 9.20 Å
L-Arginine (Anhydrous)MonoclinicP21a = 9.75 Å, b = 16.02 Å, c = 5.6 Å, β = 98.05°

Differential Scanning Calorimetry (DSC) and Powder X-ray Diffractometry (PXRD) in Formulations

Differential Scanning Calorimetry (DSC) and Powder X-ray Diffractometry (PXRD) are powerful thermoanalytical and structural analysis techniques, respectively. They are frequently used in formulation science to characterize the solid-state properties of active pharmaceutical ingredients and excipients, including arginine hydrochloride.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal properties such as melting point, glass transition temperature (Tg), and changes in heat capacity. In the context of formulations, DSC is particularly valuable for assessing the stability of biomolecules. For example, studies on monoclonal antibody formulations have shown that the presence of arginine hydrochloride can influence the thermal unfolding transition temperature (Tm). In one study, arginine hydrochloride led to a significant decrease in the Tm of the antibody IMC-1A by approximately 3.3°C, while for other antibodies (IMC-1B, IMC-1C, and IMC-1D), it resulted in a noticeable increase in thermal stability. nih.gov Another study on frozen solutions of L-arginine determined its glass transition temperature (Tg') to be -41.4°C, and noted that hydrochloric acid (HCl) had little effect or slightly lowered this value. nih.gov This information is critical for designing stable protein formulations and optimizing freeze-drying processes.

Effect of Arginine Hydrochloride on the Thermal Stability (Tm) of Monoclonal Antibodies

Monoclonal AntibodyChange in Tm in the Presence of Arginine Hydrochloride
IMC-1A~ 3.3°C Decrease
IMC-1BNoticeable Increase
IMC-1CNoticeable Increase
IMC-1DNoticeable Increase

Powder X-ray Diffractometry (PXRD) is a non-destructive technique used to identify the crystalline phases of a material and can provide information on unit cell dimensions. When a material is subjected to X-rays, it produces a unique diffraction pattern based on its crystal structure. PXRD is instrumental in determining the crystal structure of materials that are difficult to obtain as single crystals. nih.govsci-hub.se The crystal structures of both L-arginine and DL-arginine have been successfully determined using PXRD data. sci-hub.seresearchgate.net In formulation development, PXRD is essential for characterizing the solid state of lyophilized products, distinguishing between crystalline and amorphous forms, and identifying any polymorphic transformations that may occur during processing or storage.

Unit Cell Parameters of Arginine Forms Determined by PXRD

CompoundCrystal SystemSpace GroupUnit Cell Parameters
L-ArginineMonoclinicP21a = 9.75 Å, b = 16.02 Å, c = 5.6 Å, β = 98.05°
DL-ArginineOrthorhombicPna21a = 18.26 Å, b = 5.37 Å, c = 9.20 Å

Preclinical Research on Mth Dl Arginine Hydrochloride

In Vitro Investigations of Cellular Responses to Arginine Hydrochlorides

Assessment of NO Production and Oxidative Stress in Endothelial Cells

In vitro studies using endothelial cells have demonstrated the critical role of L-arginine concentration in modulating nitric oxide (NO) production and cellular responses to oxidative stress. ahajournals.orgnih.gov In cytokine-activated aortic endothelial cells, the activity of inducible nitric oxide synthase (iNOS), the enzyme responsible for high-output NO production, is dependent on the availability of its substrate, L-arginine. nih.gov Research has shown that physiological serum levels of arginine may not be sufficient for optimal iNOS activity, which could impair the endothelial stress response and increase the risk of endothelial dysfunction. ahajournals.orgnih.gov

A key finding is the direct correlation between L-arginine concentrations and the protection of endothelial cells from hydrogen peroxide (H₂O₂)-induced cell death. ahajournals.org Higher levels of L-arginine lead to increased iNOS-mediated NO production, which in turn helps to mitigate the damaging effects of oxidative stress. ahajournals.org This protective mechanism includes the inhibition of lipid peroxidation and an increase in the expression of vasoprotective stress response genes. nih.gov The uptake of L-arginine into endothelial cells is mediated by cationic amino acid transporters, and competition for these transporters can impact iNOS activity. nih.gov

The reduction in NO bioavailability is a hallmark of endothelial dysfunction. nih.gov This can be caused by an increase in reactive oxygen species (ROS) production, which inactivates NO. mdpi.com L-arginine supplementation has been investigated as a potential therapeutic strategy to counteract this by providing more substrate for NO synthase. mdpi.com However, the effectiveness of this approach can be limited by factors such as the activity of arginase, an enzyme that competes with NOS for L-arginine. mdpi.commdpi.com

Interactive Data Table: Effect of L-Arginine Concentration on Endothelial Cell Survival and iNOS Activity

L-Arginine Concentration (µM) iNOS Activity (% of Maximum) Endothelial Cell Survival (%) after H₂O₂ Exposure
0 Minimal Low
60 (Half-Maximal Activity) 50% Moderate
≥200 (Maximal Activity) 100% High

Studies on Specific Cell Destructive Mechanisms (e.g., Pancreatic Acinar Cells)

High doses of arginine have been shown to induce selective damage to pancreatic acinar cells, leading to a condition that mimics acute pancreatitis in animal models. nih.govturkjgastroenterol.org In vitro studies using isolated pancreatic acinar cells have been instrumental in elucidating the cellular mechanisms underlying this toxicity. The administration of excessive arginine leads to a series of events within the acinar cells, including mitochondrial damage, premature activation of digestive enzymes, and ultimately, cell death. nih.govresearchgate.net

The proposed mechanism involves the excessive production of nitric oxide (NO) and reactive oxygen species (ROS) within the pancreatic tissue. eurjanat.com This leads to oxidative stress, which damages cellular components, including the membranes of acinar cells. eurjanat.com The loss of membrane integrity results in the leakage of pancreatic enzymes, which then cause further tissue damage and inflammation. eurjanat.com

Studies have also implicated intracellular calcium (Ca²⁺) overload as a key factor in arginine-induced acinar cell death. nih.gov Sustained elevation of intracellular Ca²⁺ can lead to mitochondrial damage, ATP depletion, and the premature activation of trypsinogen (B12293085), a precursor to the digestive enzyme trypsin. nih.gov This premature activation of digestive enzymes within the acinar cells is a critical step in the pathogenesis of acute pancreatitis. eurjanat.com

Interactive Data Table: Key Cellular Events in Arginine-Induced Pancreatic Acinar Cell Death

Cellular Event Description Consequence
Mitochondrial Damage Swelling and dysfunction of mitochondria. researchgate.net Reduced ATP production, increased ROS generation. nih.gov
Intracellular Ca²⁺ Overload Sustained high levels of calcium within the cell. nih.gov Premature activation of digestive enzymes. nih.gov
Premature Trypsinogen Activation Conversion of trypsinogen to active trypsin within the acinar cell. nih.goveurjanat.com Autodigestion of the pancreas, inflammation. eurjanat.com
Oxidative Stress Imbalance between ROS production and antioxidant defenses. nih.goveurjanat.com Damage to cellular membranes and proteins. eurjanat.com
Cell Death Primarily necrosis. researchgate.net Release of cellular contents, inflammation. eurjanat.com

Analyses of Amino Acid Complexation Dynamics and Crystal Structure Formations

The study of amino acid complexation and crystal structure is crucial for understanding the physicochemical properties of compounds like MTH-DL-Arginine hydrochloride. L-arginine hydrochloride has been recognized for its ability to act as an effective enhancer in the in vitro refolding of proteins. nih.gov It has been found to increase the solubility of both folded and unfolded proteins, thereby suppressing aggregation, a common issue in protein refolding processes. nih.gov

The crystal structure of L-arginine itself was a subject of research for a considerable time, with its structure eventually being determined from powder X-ray diffraction data. rsc.orgresearchgate.net The crystal structures of various arginine salts, including L-arginine dichloride monohydrate and L-arginine dibromide monohydrate, have also been determined. researchgate.net These studies reveal details about the interactions between arginine cations, anions, and water molecules within the crystal lattice. researchgate.net

Investigations into the crystal structure of DL-arginine have also been carried out, providing insights into the arrangement of molecules in the racemic form. core.ac.uk Understanding these crystal structures is important for predicting the stability, solubility, and bioavailability of different forms of arginine.

In Vivo Animal Model Studies with Arginine Hydrochlorides

Cardiovascular and Endothelial Function Modulation

In vivo studies in animal models have consistently demonstrated the beneficial effects of arginine supplementation on cardiovascular and endothelial function, particularly in conditions associated with endothelial dysfunction such as hypertension, hypercholesterolemia, and atherosclerosis. nih.govannualreviews.org The primary mechanism is believed to be the enhancement of nitric oxide (NO) production, which plays a crucial role in regulating vascular tone and maintaining cardiovascular homeostasis. mdpi.comnih.gov

In animal models of salt-sensitive hypertension, both oral and intraperitoneal administration of arginine has been shown to prevent the rise in blood pressure induced by a high-salt diet. nih.gov Similarly, in models of hypercholesterolemia and atherosclerosis, long-term oral administration of L-arginine has been associated with significant improvements in NO-dependent vasodilation. annualreviews.org Other NO-dependent vascular functions that are positively modulated by chronic L-arginine supplementation in these models include reduced endothelial leukocyte adhesion, inhibited platelet aggregation, and attenuated vascular smooth muscle cell proliferation. annualreviews.org

Furthermore, arginine administration has been shown to improve acetylcholine-induced vasodilation in aortic rings from rats with chronic renal failure, a condition associated with endothelial dysfunction. physiology.org This improvement was observed alongside a normalization of aortic endothelial nitric oxide synthase (eNOS) activity. physiology.org

Metabolic Syndrome and Type 2 Diabetes Mellitus Research

Animal models of metabolic syndrome and type 2 diabetes mellitus (T2DM) have been extensively used to investigate the effects of arginine supplementation. nih.govmdpi.comnih.gov In a rat model of metabolic syndrome, L-arginine supplementation was found to alleviate hypertension and attenuate the increase in reactive oxygen species (ROS) production in cardiac mitochondria. nih.gov

In various rodent models of T2DM, L-arginine has demonstrated multiple beneficial effects. It has been shown to reduce plasma glucose levels and improve glucose tolerance. mdpi.comnih.govresearchgate.net One proposed mechanism for this is the stimulation of glucagon-like peptide-1 (GLP-1) secretion, an intestinal hormone that enhances insulin (B600854) secretion and improves glucose metabolism. mdpi.comnih.gov

Dietary supplementation with L-arginine has also been reported to reduce white fat mass in diet-induced obese rats and improve whole-body insulin sensitivity. nih.gov These effects are thought to be mediated by the regulation of glucose and fatty acid metabolism in insulin-sensitive tissues. nih.gov In diabetic rats, L-arginine supplementation has been shown to preserve renal function, likely through the preservation of NO production via endothelial nitric oxide synthase (eNOS), leading to renal microvascular vasodilation. nih.gov

Interactive Data Table: Effects of L-Arginine Supplementation in Animal Models of Metabolic Disorders

Animal Model Key Findings Potential Mechanisms
Metabolic Syndrome Rats Alleviated hypertension, reduced cardiac mitochondrial ROS production. nih.gov Increased NO bioavailability, antioxidant effects. nih.gov
Type 2 Diabetic Rats Reduced plasma glucose, improved glucose tolerance. mdpi.comnih.govresearchgate.net Stimulation of GLP-1 secretion, increased insulin sensitivity. mdpi.comnih.gov
Diet-Induced Obese Rats Reduced white fat mass, improved insulin sensitivity. nih.gov Regulation of glucose and fatty acid metabolism. nih.gov
Diabetic Rats with Renal Dysfunction Preserved glomerular filtration rate. nih.gov Increased renal eNOS levels and NO production. nih.gov

Neuroprotective Studies in Disease Models (e.g., Alzheimer's Disease Mechanisms, ALS)

Preclinical research has explored the neuroprotective potential of L-arginine in models of amyotrophic lateral sclerosis (ALS) and Alzheimer's disease (AD), revealing complex and multifaceted roles.

In transgenic mouse models of ALS (mutant SOD1 G93A), L-arginine supplementation has demonstrated significant therapeutic effects. researchgate.netnih.govnih.gov Studies show that L-arginine protects motor neurons from excitotoxic injury, a key pathological feature of ALS. researchgate.netnih.gov Supplementation, both before and after the onset of neurodegeneration, was found to slow the progression of neuropathology in the spinal cord, delay the onset of motor dysfunction, and significantly prolong the lifespan of the mice. researchgate.netnih.gov The proposed mechanism for these benefits may be linked to the preservation of arginase I activity and the synthesis of neuroprotective polyamines, which are essential for neuronal survival and regeneration. researchgate.netnih.gov In vitro studies using ALS model cell lines further support these findings, showing that L-arginine can protect motor neurons from glutamate-induced excitotoxicity. nih.govresearchgate.net

The role of L-arginine in Alzheimer's disease is more complex, with evidence suggesting both protective and potentially detrimental involvement. As a precursor to nitric oxide (NO), L-arginine is critical for processes like synaptic plasticity, learning, and memory. nih.gov Animal models of diabetes-induced Alzheimer's disease have shown that L-arginine treatment can ameliorate cognitive deficits, an effect associated with the attenuation of amyloid-β (Aβ) levels in the hippocampus and cortex. researchgate.netbohrium.com Other studies suggest L-arginine may protect the brain from neurodegenerative diseases by reducing oxidative damage and enhancing mitochondrial functions. mdpi.com Conversely, one line of research in a mouse model of AD points to a different pathological mechanism where certain immune cells in the brain begin to abnormally consume arginine. duke.edu This study suggested that blocking this arginine consumption could prevent brain plaques and memory loss, indicating that the local availability and metabolism of arginine are critical factors in the disease process. duke.edu

Table 1: Summary of L-Arginine Neuroprotective Studies in Preclinical Disease Models

Disease ModelModel SystemKey FindingsPotential Mechanism of Action
Amyotrophic Lateral Sclerosis (ALS)Mutant SOD1 (G93A) Transgenic MiceDelayed onset of motor dysfunction; prolonged lifespan; slowed progression of neuropathology. researchgate.netnih.govProtection from excitotoxicity; synthesis of neuroprotective polyamines. researchgate.netnih.gov
Amyotrophic Lateral Sclerosis (ALS)NSC-34 hSOD1G93A Cell LineProtected motor neurons against glutamate (B1630785) excitotoxicity; restored neuronal nitric oxide synthase (nNOS) expression. nih.govresearchgate.netRegulation of nNOS and protection against oxidative stress. nih.govresearchgate.net
Alzheimer's Disease (AD)Diabetes-Induced AD Rat ModelAmeliorated cognitive deficits; attenuated amyloid-β levels in the hippocampus and cortex. researchgate.netbohrium.comNeuroprotective activity via nitric oxide (NO) pathways. researchgate.netbohrium.com
Alzheimer's Disease (AD)CVN-AD Mouse ModelPathological immune cells abnormally consume arginine, leading to neuronal damage. duke.eduArginine deprivation by immune cells contributes to disease pathology. duke.edu

Skeletal Muscle Health and Recovery Enhancement

Preclinical studies have consistently highlighted the role of L-arginine in promoting skeletal muscle health, enhancing recovery from injury, and influencing muscle metabolism. L-arginine serves as a precursor to nitric oxide, which acts as a vasodilator, potentially increasing blood flow and nutrient delivery to muscle tissues. researchgate.netumk.plnih.gov

One of the key mechanisms by which L-arginine influences muscle health is through the activation of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. nih.govdntb.gov.uanih.gov This pathway is a central regulator of cell growth and protein synthesis. nih.gov Studies in neonatal pigs and chickens have shown that dietary arginine supplementation enhances mTOR signaling activity in skeletal muscle, leading to increased muscle protein synthesis and lean tissue deposition. nih.govnih.gov

In models of muscle injury, oral supplementation with L-arginine has been shown to induce angiogenesis (the formation of new blood vessels) during the repair process, which is critical for tissue regeneration. nih.gov Furthermore, arginine is a precursor for the synthesis of other biologically important molecules like creatine (B1669601), which plays a vital role in muscle energetics. nih.gov

Research in animal models also indicates that L-arginine supplementation can modulate the composition of skeletal muscle fiber types. dntb.gov.uanih.govmdpi.com Studies in mice demonstrated that arginine supplementation improved endurance exercise performance and promoted a shift toward slow-twitch muscle fibers, which are more resistant to fatigue. dntb.gov.uanih.govmdpi.com This effect was associated with increased mitochondrial biogenesis and the upregulation of specific genes involved in muscle metabolism. dntb.gov.uamdpi.com The remodeling of arginine methylation, a key post-translational modification, has also been identified as a significant factor in muscle atrophy, particularly in the context of neurodegenerative diseases like ALS. nih.gov

Table 2: Preclinical Findings on L-Arginine in Skeletal Muscle Health

Area of StudyAnimal ModelKey FindingsAssociated Molecular Pathway/Mechanism
Muscle Protein SynthesisNeonatal Pigs, ChickensIncreased muscle mass and protein synthesis rates. nih.govnih.govActivation of the mTOR signaling pathway. nih.govnih.gov
Muscle Injury RepairRatsInduced angiogenesis in injured muscle tissue. nih.govNitric oxide-mediated increase in blood flow. nih.gov
Muscle Fiber TypeMiceImproved endurance; increased formation of slow-twitch fibers. dntb.gov.uanih.govActivation of mTOR signaling; enhanced mitochondrial biogenesis. dntb.gov.uanih.govmdpi.com
Muscle MetabolismGeneral PreclinicalServes as a precursor for creatine synthesis. nih.govContribution to cellular and muscle energetics. nih.gov

Clinical Investigations of Mth Dl Arginine Hydrochloride

Cardiovascular Disorders and Endothelial Dysfunction

MTH-DL-Arginine hydrochloride, a precursor to the endogenous vasodilator nitric oxide, has been the subject of numerous clinical investigations to assess its therapeutic potential in cardiovascular disorders characterized by endothelial dysfunction.

The efficacy of this compound in improving symptoms of peripheral arterial disease (PAD), particularly intermittent claudication, has yielded mixed results in clinical trials. Some studies have demonstrated significant improvements in walking distance for patients receiving L-arginine. For instance, one study reported a 230% increase in pain-free walking distance and a 155% increase in absolute walking distance after three weeks of L-arginine infusion. jacc.orggreenmedinfo.comnih.gov Another trial involving 28 days of oral L-arginine supplementation also noted a substantial elongation of both pain-free and total walking distance, with the former increasing from an average of 80 meters to 438 meters and the latter from 158 meters to 687 meters.

Conversely, the Nitric Oxide in Peripheral Arterial Insufficiency (NO-PAIN) study, a six-month randomized clinical trial, found contrasting results. While plasma L-arginine levels increased in the treatment group, this did not translate to improved nitric oxide availability or vascular reactivity. nih.govresearchgate.net Furthermore, the improvement in absolute claudication distance was significantly less in the L-arginine group compared to the placebo group (11.5% vs. 28.3%). nih.govresearchgate.net A smaller pilot study also found no significant difference in absolute claudication distance between L-arginine and placebo groups, although a trend toward improvement was noted at a specific dosage. nih.gov

Clinical Trial Outcomes of L-Arginine in Intermittent Claudication

StudyDurationKey FindingsConclusion
Böger et al. (1998)3 weeks230% increase in pain-free walking distance; 155% increase in absolute walking distance. jacc.orggreenmedinfo.comnih.govImproved clinical symptoms. jacc.orggreenmedinfo.com
Micker et al.28 daysPain-free walking distance increased from 80m to 438m; total walking distance increased from 158m to 687m. Effective in elongating walking distance.
NO-PAIN Study (Wilson et al., 2007)6 monthsImprovement in absolute claudication distance was significantly less than placebo (11.5% vs. 28.3%). nih.govresearchgate.netLong-term administration is not useful and may be detrimental. nih.gov
Oka et al. (2005)12 weeksNo significant difference in absolute claudication distance. nih.govPilot data for a larger trial. nih.gov

In the context of coronary artery disease, research has explored the utility of this compound in preventing restenosis following procedures like percutaneous transluminal coronary angioplasty (PTCA) and stenting. A pilot study involving 50 patients investigated the local, intramural administration of L-arginine after stent deployment. nih.govhoustonmethodist.orgresearchgate.net At the six-month follow-up, the L-arginine group exhibited a significantly lower neointimal volume (25 mm³ vs. 39 mm³ in the saline group) and percent neointimal volume (17% vs. 27% in the saline group). nih.govhoustonmethodist.orgresearchgate.net This suggests that local delivery may be a viable strategy to mitigate in-stent restenosis. nih.govhoustonmethodist.orgresearchgate.net Animal studies support this, indicating that a single intramural administration of L-arginine enhances vascular nitric oxide generation and inhibits the formation of lesions. ahajournals.org

However, other studies have not demonstrated a clear benefit. A trial involving short-term, high-dose systemic and local administration of L-arginine in patients undergoing PTCA found no significant difference in the rate of restenosis compared to a control group (34% vs. 44%). nih.gov Similarly, a study of patients with coronary artery disease on appropriate medical management found that oral L-arginine therapy did not improve nitric oxide bioavailability. researchgate.net

This compound has shown promise in the management of hypertensive disorders of pregnancy. A systematic review and meta-analysis concluded that L-arginine supplementation is effective in reducing the incidence of preeclampsia in high-risk pregnancies. nih.gov One randomized clinical trial found that the incidence of preeclampsia was significantly lower in the group receiving L-arginine plus antioxidant vitamins compared to placebo. wustl.edu Another double-blind, randomized clinical trial reported a lower incidence of preeclampsia in the L-arginine group compared to the placebo group. biomedpress.org

A pilot study focusing on patients with gestational hypertension found that L-arginine treatment was associated with a significant prolongation of pregnancy (latency from randomization to delivery) and a reduction in both systolic and diastolic blood pressure. nih.gov A meta-analysis of ten eligible studies, encompassing 1,165 subjects, revealed that L-arginine was more effective than placebo in reducing the incidence of preeclampsia. nih.gov It also showed a statistically significant increase in neonatal birth weight. nih.gov However, no significant differences were observed in systolic or diastolic blood pressure, APGAR scores, or gestational age at delivery. nih.gov

L-Arginine in the Prevention of Preeclampsia

Study/AnalysisNumber of ParticipantsKey Findings
Vadillo-Ortega et al. (2011)672Significant reduction in the incidence of preeclampsia with L-arginine + antioxidant vitamins vs. placebo. wustl.edu
Camarena Pulido et al. (2024)-Lower incidence of severe preeclampsia in the L-arginine group (5.41%) compared to the control group (18.99%). biomedpress.org
Facchinetti et al. (2007)74Pregnancy was significantly prolonged in the L-arginine group compared to placebo. nih.gov
Systematic Review & Meta-Analysis1165L-arginine was more effective than placebo in reducing the incidence of preeclampsia. nih.gov

Metabolic and Nutritional Interventions

The utility of this compound extends to metabolic and nutritional applications, particularly in pediatric populations and in conditions of metabolic dysregulation.

Arginine hydrochloride has been identified as an effective treatment for metabolic alkalosis and hypochloremia in pediatric patients. nih.govkglmeridian.comllu.edu A single-center, retrospective study of 82 pediatric patients who received arginine hydrochloride for these conditions found that 83% of administrations for metabolic alkalosis resulted in the normalization of bicarbonate levels, and 50% of administrations for hypochloremia led to the normalization of chloride levels. nih.govkglmeridian.comllu.edu

This study also highlighted that for hypochloremia, alternative dosing methods were significantly more likely to lead to resolution compared to established dosing methods. nih.govkglmeridian.comllu.edu The median percentage of the calculated daily dose needed for the resolution of hypochloremia was 59%, while for metabolic alkalosis it was 35%. nih.govkglmeridian.comllu.edu Another retrospective review comparing arginine hydrochloride to acetazolamide (B1664987) for the correction of metabolic alkalosis in critically ill pediatric patients found both to be equally effective. nih.govresearchgate.net However, arginine hydrochloride supplementation was not associated with an improvement in diuretic effectiveness in children. nih.gov

Emerging evidence suggests a beneficial role for L-arginine supplementation in modulating carbohydrate and lipid metabolism in individuals with obesity and type 2 diabetes mellitus. mdpi.comresearchgate.net Long-term oral L-arginine administration has been shown to improve both peripheral and hepatic insulin (B600854) sensitivity in patients with type 2 diabetes. nih.gov In a study of obese, insulin-resistant type 2 diabetic patients, L-arginine supplementation, in conjunction with a hypocaloric diet and exercise, led to an additive effect on glucose metabolism and insulin sensitivity. nih.gov

Regarding lipid metabolism, a meta-analysis of randomized controlled trials indicated that L-arginine supplementation did not significantly alter total cholesterol, LDL, or HDL levels. nih.govcambridge.org However, a significant reduction in serum triglyceride levels was observed. nih.govcambridge.orgcambridge.org Subgroup analyses suggested this triglyceride-lowering effect was more pronounced in studies with a longer duration, in individuals with a higher baseline BMI, in older participants, and in those with type 2 diabetes or metabolic syndrome. cambridge.org Other studies have reported that L-arginine supplementation can lead to a reduction in fat mass while preserving lean body mass in obese individuals. mdpi.com

Hematological Conditions and Vaso-occlusive Pathologies

Clinical research has highlighted the potential of arginine therapy in managing vaso-occlusive episodes (VOEs), the primary cause of morbidity in sickle cell disease (SCD). pitt.edu These painful crises are linked to an arginine deficiency, which impairs the production of nitric oxide, a potent vasodilator crucial for healthy blood flow. pitt.edunih.govnih.gov

Studies have shown that arginine supplementation can lead to a significant reduction in the use of opioid analgesics for pain management in children hospitalized for VOEs. nih.govresearchgate.net In one randomized, double-blind, placebo-controlled trial, children with SCD experiencing a pain crisis who received L-arginine required 54% less parenteral opioid medication compared to those who received a placebo. nih.gov Furthermore, the arginine-treated group reported lower pain scores at the time of hospital discharge. nih.gov

The therapeutic effects of arginine in SCD are believed to stem from its role as a precursor to nitric oxide. pitt.edu By increasing nitric oxide synthesis, arginine helps to improve vasodilation, which can alleviate the blockages in small blood vessels that cause severe pain in SCD. pitt.edunih.gov Intravenous arginine administration has been shown to correlate with increased plasma levels of nitric oxide. pitt.edu Additionally, arginine may contribute to pain reduction through its role as a precursor to kyotorphin, an endogenous analgesic. pitt.edu Research has demonstrated an inverse correlation between daily pain scores and changes in plasma arginine concentration from baseline, suggesting that higher arginine levels are associated with lower pain. pitt.edu

Below is an interactive data table summarizing the findings of a key clinical trial on arginine therapy in pediatric sickle cell disease patients.

Trial ParameterArginine GroupPlacebo GroupP-value
Total Parenteral Opioid Use (mg/kg)1.9 ± 2.04.1 ± 4.10.02
Pain Score at Discharge1.9 ± 2.43.9 ± 2.90.01

Neurological and Degenerative Diseases

Nutritional status is a critical prognostic factor in Amyotrophic Lateral Sclerosis (ALS), a progressive neurodegenerative disease. researchgate.netvirginia.edu Weight loss and malnutrition are common complications and are associated with reduced survival time. researchgate.netvirginia.edu Consequently, nutritional interventions are an important area of investigation for managing ALS.

Recent clinical research has explored the role of L-arginine hydrochloride in ALS patients. A study evaluating a 90-day oral intervention of L-arginine hydrochloride found it to be well-tolerated, with no serious treatment-emergent adverse events attributed to the supplement. dntb.gov.ua This study monitored nutritional status through changes in body weight and body mass index (BMI). Over the three-month period, the average changes were a loss of 0.37 kg in body weight and 1.1 kg/m ² in BMI, which were noted to be less than the typically observed rates of natural reduction in this patient population. dntb.gov.ua

Preclinical studies in an ALS mouse model (mutant SOD1 G93A) have suggested a neuroprotective role for L-arginine. nih.gov In these animal models, L-arginine supplementation was found to slow the loss of motor neurons and prolong survival. nih.gov The proposed mechanism for this effect may be related to the preservation of arginase I activity and the synthesis of neuroprotective polyamines. nih.gov It has also been noted that plasma L-arginine concentrations can be low in ALS patients, potentially due to malnutrition in advanced stages of the disease. nih.gov

The following table presents data from the 90-day oral L-arginine hydrochloride intervention study in ALS patients.

Efficacy MeasureAverage Change over 3 Months
Body Weight-0.37 kg
Body Mass Index (BMI)-1.1 kg/m ²

Reproductive Health Considerations

Investigations into the therapeutic potential of L-arginine hydrochloride have extended to the field of male reproductive health. Research has focused on its effects on sperm parameters, particularly in cases of idiopathic male infertility.

A clinical study involving infertile men with normal sperm counts but decreased sperm motility demonstrated the potential benefits of L-arginine HCL. researchgate.net The participants, who had no evidence of infection or immunological disorders affecting their fertility, were administered L-arginine HCL orally for six months. The results of this trial indicated an improvement in spermatozoa motility without any reported side effects. researchgate.netmayo.edunih.gov

The role of L-arginine as a precursor for nitric oxide synthesis is a plausible mechanism for its effects on male reproductive function. nih.gov Nitric oxide is involved in various physiological processes, including the regulation of blood flow, which is important for erectile function. mayo.edunih.gov Some research suggests that L-arginine can be beneficial in some forms of male infertility and erectile dysfunction. mayo.edunih.gov

A summary of the clinical trial on L-arginine HCL for male infertility is provided in the table below.

Study Population40 infertile men with normal sperm count and decreased motility
InterventionOral L-arginine HCL for 6 months
OutcomeImprovement in sperm motility
Side EffectsNone reported

Post-Surgical Recovery and Tissue Healing

The metabolic demands of post-surgical recovery and tissue healing have led researchers to investigate the role of specific amino acids in supporting these processes. Arginine, a conditionally essential amino acid, has been a focus of such research due to its involvement in key metabolic pathways relevant to wound healing.

Studies in animal models have shown that supplemental arginine hydrochloride can have beneficial effects on post-operative recovery. In wounded rats, supplemental ARG-HCl was found to minimize immediate post-operative weight loss, increase the breaking strength of wounds, and enhance the accumulation of reparative collagen. dntb.gov.ua These effects were observed to be dependent on an intact hypothalamic-pituitary axis, as they were not present in hypophysectomized rats. dntb.gov.ua

The mechanisms through which arginine is thought to promote tissue healing are multifaceted. It serves as a precursor for the synthesis of nitric oxide, which improves blood flow and oxygen delivery to the wound site. Enhanced circulation supports the formation of new proteins, particularly collagen, which is essential for tissue repair. Arginine also stimulates the release of growth hormone and insulin-like growth factor 1 (IGF-1), both of which can contribute to improved wound healing. Furthermore, arginine is a precursor for the synthesis of proline, an amino acid necessary for collagen synthesis.

The table below details the observed effects of supplemental Arginine HCl in a pre-clinical model of wound healing.

ParameterEffect of Supplemental Arginine HCl
Post-operative Weight LossMinimized
Wound Breaking StrengthIncreased
Reparative Collagen AccumulationIncreased
Thymic WeightIncreased

Metabolic Studies and Pharmacokinetics of Arginine Hydrochlorides

Absorption, Distribution, and Transport Mechanisms

The journey of orally administered arginine begins with its absorption in the gastrointestinal tract, a process that is significantly influenced by first-pass metabolism. Once in circulation, its entry into various cells is a regulated process mediated by specific transporters.

Following oral ingestion, arginine is absorbed through the epithelium of the small intestine. nih.gov However, a substantial portion of this ingested arginine does not reach the systemic circulation unaltered. In adult humans and other mammals, approximately 40% of dietary arginine is metabolized within the small intestine during what is known as first-pass metabolism. nih.govresearchgate.net This initial breakdown occurs in the gastrointestinal epithelium and liver before the amino acid can be systemically absorbed. researchgate.net In contrast, neonatal enterocytes exhibit minimal arginase activity, allowing nearly all absorbed dietary arginine that isn't used for local protein synthesis to enter the portal vein. nih.gov The intestine is a crucial site for the conversion of proline to ornithine, a precursor for arginine synthesis, but the liver itself does not contribute to net arginine synthesis during this first pass due to its high concentration of arginase. nih.govphysiology.org

The transport of arginine from the bloodstream into cells is a critical step for its metabolic functions and is primarily handled by a family of proteins known as Cationic Amino Acid Transporters (CATs). nih.gov These transporters, part of the Solute Carrier (SLC) 7 family, are selective for cationic amino acids like arginine. nih.govox.ac.uk

Several CAT isoforms exist, including CAT-1, CAT-2A, CAT-2B, and CAT-3, which exclusively recognize cationic amino acids. nih.gov Of these, CAT-1 is identified as the principal L-arginine transporter in many cell types, including endothelial cells. nih.govresearchgate.net Research has shown that CAT-1 is responsible for 70-95% of extracellular L-arginine uptake in cultured endothelial cells. nih.gov This transporter is often co-localized with endothelial nitric oxide synthase (eNOS) in specialized plasma membrane microdomains called caveolae. researchgate.netphysoc.orgphysiology.org This proximity facilitates the direct channeling of extracellular arginine to eNOS for the production of nitric oxide (NO), a key signaling molecule. researchgate.netphysiology.org The crucial role of CAT-1 is underscored by findings that its inhibition significantly depresses endothelial NO production in response to various physiological stimuli. nih.gov

Different CAT isoforms can exhibit varying affinities for arginine and are expressed in different tissues, allowing for regulated uptake based on cellular needs. For instance, the CAT-2 transporter has two isoforms: CAT-2A, a low-affinity transporter found in liver and muscle cells, and CAT-2B, a high-affinity transporter expressed in cells like macrophages and T-cells. ox.ac.uk

Table 1: Key Cationic Amino Acid Transporters (CATs) for Arginine

Transporter Alias Selectivity Key Tissue/Cell Expression Significance
CAT-1 SLC7A1 Cationic Amino Acids Endothelial Cells, various other cells Principal transporter for arginine uptake in endothelial cells; co-localized with eNOS for NO production. nih.govnih.govresearchgate.net
CAT-2A SLC7A2 Cationic Amino Acids Liver, Muscle Cells Low-affinity transporter. ox.ac.uk
CAT-2B SLC7A2 Cationic Amino Acids Macrophages, T-Cells, Endothelial Cells High-affinity transporter; expression can be induced by inflammatory stimuli. ox.ac.ukphysoc.org

| CAT-3 | SLC7A3 | Cationic Amino Acids | Brain, Thymus | Predominantly expressed in nervous tissue. physoc.org |

Endogenous Synthesis and Biotransformation Pathways

Arginine is classified as a semi-essential or conditionally essential amino acid because, while healthy adults can typically synthesize enough to meet their needs, endogenous production may become insufficient during periods of rapid growth, infection, or certain disease states. nih.govnih.gov The body's own production of arginine is a multi-organ process involving key metabolic cycles.

Endogenous arginine synthesis relies on an inter-organ process often called the "intestinal-renal axis". nih.gov The process begins in the small intestine, where citrulline is synthesized from precursors like glutamine and glutamate (B1630785). nih.govnih.gov This newly formed citrulline is released into the bloodstream and transported primarily to the kidneys. nih.govnutranews.org

In the kidneys and other peripheral tissues, citrulline is converted into arginine in a two-step cytosolic process. nih.gov

Argininosuccinate (B1211890) Synthase (ASS1) catalyzes the condensation of citrulline with aspartate to form argininosuccinate. nih.govwikipedia.org

Argininosuccinate Lyase (ASL) then cleaves argininosuccinate into arginine and fumarate (B1241708). nih.govwikipedia.org

The fumarate produced can be returned to the mitochondria to participate in the tricarboxylic acid (TCA) cycle, linking the urea (B33335) and citric acid cycles. nih.govwikipedia.org While these reactions are part of the urea cycle, it's important to note that the liver, the primary site of the urea cycle for nitrogen detoxification, does not contribute to the net synthesis of arginine. nih.govnih.gov This is due to the extremely high activity of the enzyme arginase in hepatocytes, which rapidly hydrolyzes any newly synthesized arginine into ornithine and urea. nih.gov Therefore, the systemic availability of endogenously produced arginine is dependent on the synthesis of citrulline in the intestine and its subsequent conversion to arginine in the kidneys. nih.govnih.gov

Table 2: Key Enzymes in the Citrulline-Arginine Pathway

Enzyme Abbreviation Location Function in Arginine Synthesis
Ornithine Transcarbamylase OTC Mitochondria Catalyzes the formation of citrulline from ornithine and carbamoyl (B1232498) phosphate. nih.govwikipedia.org
Argininosuccinate Synthase ASS1 Cytosol Condenses citrulline with aspartate to form argininosuccinate; the rate-limiting step. nih.govresearchgate.net

| Argininosuccinate Lyase | ASL | Cytosol | Cleaves argininosuccinate to produce arginine and fumarate. nih.govwikipedia.org |

Degradation by Arginase and Competition with NOS

Once synthesized or absorbed, arginine serves as a substrate for several critical enzymatic pathways. The two most prominent and competitive pathways are its degradation by arginase and its use by nitric oxide synthase (NOS). researchgate.netresearchgate.net This competition for a common substrate is a key regulatory point in cellular metabolism. nih.gov

Arginase Pathway: Arginase is an enzyme that hydrolyzes arginine into ornithine and urea. researchgate.netmdpi.com There are two main isoforms: Arginase I, which is highly expressed in the liver as part of the urea cycle, and Arginase II, which is found in various other tissues, including the kidneys. mdpi.combenthamopenarchives.com The ornithine produced can be a precursor for the synthesis of polyamines and proline, molecules involved in cell proliferation and collagen production. researchgate.netahajournals.org

NOS Pathway: Nitric Oxide Synthase (NOS) utilizes arginine to produce nitric oxide (NO) and citrulline. researchgate.net There are three main isoforms of NOS: neuronal (nNOS), inducible (iNOS), and endothelial (eNOS). researchgate.net NO is a vital signaling molecule involved in vasodilation, neurotransmission, and immune responses. researchgate.netmdpi.com

The competition between arginase and NOS for arginine is a critical determinant of physiological outcomes. ahajournals.org Upregulation of arginase activity can deplete the local arginine pool, thereby limiting the amount of substrate available for NOS and reducing NO production. researchgate.netahajournals.org This dynamic is particularly relevant in pathological conditions such as cardiovascular disease and inflammation. ahajournals.orgmdpi.com For example, M1 (pro-inflammatory) macrophages express high levels of iNOS to produce NO for pathogen defense, whereas M2 (pro-repair) macrophages express high levels of arginase to produce ornithine for tissue repair. mdpi.com However, some research suggests that under conditions of a continuous arginine supply, as is typical in vivo, direct substrate competition may be less significant than other factors like arginine transport and protein synthesis in regulating NOS activity. bohrium.com

Table 3: Comparison of Arginase and Nitric Oxide Synthase (NOS) Pathways

Feature Arginase Pathway Nitric Oxide Synthase (NOS) Pathway
Enzyme Arginase (I and II) Nitric Oxide Synthase (nNOS, iNOS, eNOS)
Substrate L-Arginine L-Arginine
Products L-Ornithine + Urea L-Citrulline + Nitric Oxide (NO)
Primary Function Urea cycle (detoxification), production of precursors for polyamines and proline. researchgate.netmdpi.com Production of NO for signaling (vasodilation, neurotransmission, immune response). researchgate.netresearchgate.net

| Competitive Interaction | Competes with NOS for L-arginine, potentially reducing NO synthesis. nih.govahajournals.org | Competes with Arginase for L-arginine. |

Factors Influencing Arginine Pool and Metabolism in Physiological and Pathological States

The body's pool of free arginine is in a dynamic state, regulated by the interplay of several key factors. The plasma concentration of arginine is determined by the balance between dietary intake, the rate of endogenous synthesis, protein turnover (breakdown and synthesis), and arginine's catabolism through various pathways. nih.gov Of these, protein turnover is considered the largest contributor to the circulating free arginine pool. nih.gov

Several physiological and pathological conditions can significantly alter this balance:

Physiological States:

Age and Development: In neonates and during periods of rapid growth, the demand for arginine can outstrip the capacity for endogenous synthesis, making it a conditionally essential nutrient. nih.govnih.gov

Diet: The amount of arginine consumed directly impacts the available pool, although first-pass metabolism limits the systemic bioavailability of oral supplements. nih.govnih.gov

Pathological States:

Infection, Inflammation, and Stress: During catabolic states like infection or acute stress, endogenous synthesis may become inadequate. nih.govnih.gov Furthermore, inflammation can lead to the upregulation of enzymes like arginase and iNOS, drastically increasing arginine consumption and altering its metabolic fate. physiology.orgmdpi.com

Intestinal or Renal Dysfunction: Since the small intestine and kidneys are the primary sites for endogenous arginine synthesis (the intestinal-renal axis), dysfunction in these organs can severely impair the body's ability to produce arginine. nih.govnih.gov

Cancer: Many types of tumor cells exhibit dysregulated expression of urea cycle enzymes, particularly ASS1. nih.gov This deficiency renders them unable to synthesize their own arginine, making them auxotrophic, or dependent on, extracellular arginine for survival and proliferation. nih.govresearchgate.net

Cardiovascular Disease: Conditions like hypertension and atherosclerosis are often associated with endothelial dysfunction and reduced NO bioavailability. mdpi.com This can be linked to altered arginine metabolism, including increased arginase activity which limits substrate for eNOS, or elevated levels of endogenous NOS inhibitors like asymmetric dimethylarginine (ADMA). physiology.orgahajournals.org

These factors highlight that the regulation of arginine metabolism is crucial for maintaining homeostasis, and its disruption is implicated in a wide range of diseases. mdpi.com

Role of Arginine Hydrochlorides in Protein Formulation Science and Stability

Functionality as an Excipient in Biopharmaceutical Formulations

Arginine hydrochloride's utility as an excipient stems from its multifaceted effects on proteins in solution. nih.govnih.gov It addresses several challenges encountered during the manufacturing and storage of protein therapeutics, such as aggregation, viscosity, and solubility. nih.govpfanstiehl.com

Enhancement of Protein Refolding and Solubilization

The manufacturing of recombinant proteins often involves a refolding step to convert non-native protein aggregates into their biologically active conformation. nih.gov Arginine hydrochloride is a widely used additive in refolding buffers due to its ability to suppress protein aggregation and enhance the yield of correctly folded proteins. nih.govnih.gov It is believed that arginine interacts with hydrophobic and charged residues on the protein surface, thereby preventing the formation of insoluble aggregates during the refolding process. nih.gov This property is also leveraged to solubilize proteins from inclusion bodies, which are dense aggregates of misfolded proteins often formed during recombinant expression in bacteria. nih.gov

Suppression of Protein-Protein Interaction and Aggregation

Protein aggregation is a major degradation pathway for therapeutic proteins, potentially leading to loss of efficacy and induction of an immunogenic response. researchgate.net Arginine hydrochloride is a potent suppressor of protein-protein interactions and aggregation. pfanstiehl.com The proposed mechanism involves arginine's ability to mask hydrophobic patches on the protein surface and modulate electrostatic interactions, thereby reducing the propensity for self-association. core.ac.uk It has been demonstrated that arginine hydrochloride is effective in reducing light-induced aggregation of monoclonal antibodies. nih.gov

Interactive Table: Effect of Arginine Hydrochloride on Protein Aggregation

ProteinConditionEffect of Arginine HydrochlorideReference
Human Immunoglobulin G1 (IgG1) mAbsICH light conditionSignificantly reduced light-induced aggregation nih.gov
Bovine Gamma Globulin (BGG)High concentration (250 mg/mL)Suppresses aggregation medchemexpress.com
Human Gamma Globulin (HGG)High concentration (292 mg/mL)Suppresses aggregation medchemexpress.com

Reduction of Viscosity in High-Concentration Protein Formulations

High-concentration protein formulations are desirable for subcutaneous administration, but they often exhibit high viscosity, which can impede manufacturing and injection. nih.gov Arginine hydrochloride is a widely used excipient to reduce the viscosity of these formulations. medchemexpress.com By weakening protein-protein interactions, arginine disrupts the protein network that contributes to high viscosity. nih.gov For instance, the viscosity of a 250 mg/mL bovine gamma globulin solution was significantly reduced in the presence of arginine hydrochloride. medchemexpress.com

Stability Profiles in Liquid and Lyophilized Protein Products

The stabilizing effects of arginine hydrochloride extend to both liquid and solid (lyophilized) protein formulations. researchgate.net

Influence on Lyophilization Cake Appearance and Processability

Lyophilization, or freeze-drying, is a common technique to enhance the long-term stability of protein therapeutics. researchgate.net The appearance of the lyophilized cake is a critical quality attribute. While arginine hydrochloride can act as a cryoprotectant and lyoprotectant, its use in lyophilized formulations can be challenging. researchgate.net Formulations containing arginine hydrochloride can have a low glass transition temperature, which may lead to cake collapse during the lyophilization process if not carefully optimized. However, when formulated appropriately, for example with the addition of sucrose (B13894), it can result in elegant cake appearance.

Impact of Counterions and Bulking Agents on Protein Stability

Interactive Table: Impact of Arginine Salts and Sucrose on Lyophilized Monoclonal Antibody Stability

Arginine SaltWith/Without SucroseCake AppearanceProtein StabilityReference
Arginine HydrochlorideWithout SucroseCollapsedBest stability at low antibody concentration
Arginine Citrate/Phosphate/LactobionateWithout SucroseAmorphous, elegantInferior stability
Arginine HydrochlorideWith SucroseImprovedVery good stability
Arginine PhosphateWith SucroseImprovedSimilar to sucrose reference
Arginine Lactobionate/SuccinateWith SucroseImprovedBetter than sucrose alone

Mechanistic Insights into Protein Stabilization and Destabilization by Arginine Hydrochlorides

The role of arginine hydrochlorides, including compounds like MTH-DL-Arginine hydrochloride, in protein formulation science is complex, exhibiting a dual nature of both stabilizing and destabilizing effects. The precise mechanism is not fully elucidated but is understood to be a balance of interactions involving the distinct functional groups of the arginine molecule. dongguk.edunih.gov Arginine hydrochloride's effect on protein stability can be conceptualized as the cumulative action of its constituent parts: the amino acid backbone (comparable to glycine) and the guanidinium (B1211019) group. nih.gov

At varying concentrations, arginine hydrochloride can modulate the thermal stability of proteins in different ways. whiterose.ac.uk Below concentrations of 100 mM, its behavior is often protein-specific, sometimes offering stabilization, having neutral effects, or even causing destabilization, similar to the effects observed with glycine. whiterose.ac.uk However, at concentrations above 100 mM, the destabilizing action of the guanidinium group becomes more prominent. whiterose.ac.uk

Protein Stabilization Mechanisms

The stabilizing influence of arginine hydrochloride is largely attributed to its ability to suppress protein aggregation. nih.gov This is a critical function in the formulation of therapeutic proteins, which are prone to forming aggregates during manufacturing, storage, and administration, potentially leading to loss of efficacy and immunogenicity. Arginine hydrochloride achieves this by increasing the solubility of both folded and unfolded protein states. nih.gov

Several key mechanisms contribute to this stabilizing effect:

Interaction with Protein Surface: The positively charged guanidinium group of arginine can interact with negatively charged residues on the protein surface. pfanstiehl.com This interaction can prevent the formation of protein-protein aggregates. pfanstiehl.com Furthermore, arginine has been shown to interact with aromatic and charged side chains of surface residues, which can stabilize partially unfolded intermediates that might otherwise lead to aggregation. acs.org

Suppression of Protein-Protein Interactions: Arginine hydrochloride is effective at reducing protein-protein interactions, which is a primary driver of aggregation in high-concentration formulations. nih.gov By disrupting these interactions, it helps to maintain the protein in its monomeric, active form. nih.gov

Hydrogen Bonding: Arginine can form hydrogen bonds with the protein, contributing to the stability of its native structure. pfanstiehl.comnih.gov

Preferential Exclusion: In some contexts, arginine can act as a stabilizer through the principle of preferential exclusion. By being excluded from the protein's surface, it promotes the hydration of the protein, which favors a more compact, stable conformation.

The stabilizing effects of arginine hydrochloride have been observed for various proteins. For instance, in studies with a monoclonal antibody (mAb) and interleukin-6 (IL-6), arginine was shown to suppress aggregation during thermal unfolding in a concentration-dependent manner. nih.govresearchgate.net

Protein Destabilization Mechanisms

Conversely, arginine hydrochloride can also act as a protein denaturant, particularly at higher concentrations and temperatures. dongguk.edunih.gov This destabilizing effect is primarily linked to the guanidinium group, which is the same functional group present in the strong denaturant, guanidine (B92328) hydrochloride. dongguk.edunih.gov

The mechanisms behind this destabilization include:

Direct Interaction with Apolar Regions: The guanidinium ion can directly interact with apolar (hydrophobic) regions of the protein that become exposed during unfolding. nih.gov This interaction reduces the energy required to hydrate (B1144303) these newly exposed hydrophobic surfaces, thereby making the unfolded state more energetically favorable. nih.gov

Weakening of Hydrophobic Interactions: By interacting with hydrophobic residues, arginine can weaken the intramolecular hydrophobic interactions that are crucial for maintaining the protein's three-dimensional structure.

"Wetting Agent" Effect: At concentrations above 100 mM, the guanidinium group of arginine can act as a "wetting agent," being forced onto the apolar regions of the protein. This makes the unfolding process more favorable by lowering the energy needed to hydrate the protein's hydrophobic core. whiterose.ac.uk

Research on the protein etanercept has shown that while arginine hydrochloride can increase the melting temperature (Tm) of some domains (Tm1 and Tm2), it can cause a slight decrease in the Tm of another domain (Tm3), indicating a destabilizing effect on certain parts of the protein structure. dongguk.edunih.gov In the presence of heat, arginine hydrochloride can also lead to increased protein fragmentation and a loss of the monomeric form. dongguk.edunih.gov

The following interactive data table summarizes the observed effects of arginine hydrochloride on the thermal stability of different proteins.

ProteinArginine Hydrochloride ConcentrationObserved Effect on Thermal Stability (Tm)Reference
EtanerceptNot SpecifiedIncrease in Tm1 and Tm2, slight decrease in Tm3 dongguk.edu, nih.gov
Interleukin-6 (IL-6)Concentration-dependentIncreased Tm nih.gov, researchgate.net
Bovine Serum Albumin (BSA)Below 100 mMStabilization whiterose.ac.uk
MyoglobinBelow 100 mMDestabilization whiterose.ac.uk
LysozymeBelow 100 mMNeutral effects whiterose.ac.uk

Emerging Research Areas and Future Directions for Mth Dl Arginine Hydrochloride

Unraveling Novel or Underexplored Mechanisms of Action

While the conversion of L-arginine to nitric oxide (NO) is a cornerstone of its biological activity, current research is uncovering a broader range of effects. These underexplored pathways are opening new avenues for therapeutic intervention.

One key area is arginine's role in cellular signaling and metabolism, independent of NO production. For instance, arginine is known to activate the mTOR cell signaling pathway, which is crucial for protein synthesis and whole-body growth. It also serves as a precursor for the synthesis of polyamines, molecules essential for cell proliferation and differentiation, which has significant implications for immune response and tissue repair.

Furthermore, research is exploring the function of arginine and its metabolites in specific tissues. In the skin, the enzyme arginase converts arginine into ornithine and urea (B33335), which are components of the skin's natural moisturizing factor, highlighting its role in dermatological health. Another novel area involves the development of arginine analogues that can target specific cellular components. Some analogues are being investigated as potential mTORC1 inhibitors by binding to the CASTOR1 protein, which could offer a therapeutic strategy for diseases related to mTORC1 hyperactivation.

Table 1: Underexplored Mechanisms of Arginine

Mechanism Biological Process Potential Therapeutic Implication
mTOR Pathway Activation Regulation of protein synthesis and cell growth Enhancing muscle gain and tissue repair
Polyamine Synthesis Cell proliferation and differentiation Supporting immune function and wound healing
Hormone Secretion Stimulation of insulin (B600854) and growth hormone release Modulating metabolic and anabolic processes
CASTOR1 Binding Inhibition of mTORC1 signaling Treatment of diseases linked to mTORC1 hyperactivation
Urea Production in Skin Contribution to Natural Moisturizing Factor (NMF) Management of dermatological conditions

Development of Next-Generation Arginine-Based Therapeutic Agents and Derivatives

Building on a deeper understanding of its mechanisms, researchers are engineering novel arginine-based molecules and systems to create more effective and targeted therapies.

A significant area of development is in cancer treatment through arginine deprivation. This strategy targets cancer cells that are unable to synthesize their own arginine and rely on external sources. Therapeutic agents include modified arginine-degrading enzymes like PEGylated recombinant human arginase 1 (rhArg1-PEG) and arginine deiminase (ADI-PEG 20), which have shown efficacy in clinical trials. Arginine decarboxylase (ADC), which converts arginine to agmatine, is also being explored as a potential targeted therapeutic for colorectal cancer.

Another promising frontier is the creation of arginine derivatives for advanced drug delivery. For example, a stable DBCO-functionalized L-arginine derivative has been developed that can self-assemble into nanoparticles to deliver proteins into cancer cells. Similarly, researchers are designing arginine-based polymers that can respond to stimuli like temperature, making them suitable for controlled drug release applications. The modification of arginine, such as through the creation of arginine ethyl ester or acetyl arginine, is also being evaluated to understand how different chemical forms can act as stabilizers in protein drug formulations.

Table 2: Examples of Next-Generation Arginine-Based Therapeutics

Therapeutic Agent/Derivative Approach Target Application Research Finding
ADI-PEG 20, rhArg1-PEG Enzyme-mediated arginine deprivation Cancers with arginine auxotrophy Shown to be safe and effective in clinical trials for selectively targeting cancer cells.
Arginine Decarboxylase (ADC) Enzymatic arginine depletion Colorectal Cancer Induces apoptosis in colorectal cancer cells with less effect on non-tumorous cells.
DBCO-functionalized L-arginine Self-assembling nanocarrier Intracellular protein delivery for cancer therapy Forms stable nanoparticles that can efficiently deliver proteins into cancer cells.
Arginine-Based Polymers Smart biomaterials Controlled drug delivery systems Can be designed to respond to temperature for sharp changes in properties.
Acetyl Arginine Protein formulation stabilizer Biopharmaceutical manufacturing Can suppress the formation of subvisible particles and maintain protein monomer content.

Application of Advanced Omics Technologies in Arginine Metabolism Research

The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—is revolutionizing the study of arginine metabolism. These high-throughput methods allow for a comprehensive, system-wide analysis of the molecules and pathways related to arginine, providing a more holistic understanding of its role in health and disease.

Metabolomics, in particular, has become a powerful tool. Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) enable the precise quantification of not just arginine, but also its related metabolites like citrulline, ornithine, and asymmetric dimethylarginine (ADMA) in a single analysis. This allows researchers to map the activity of interconnected metabolic networks, such as the urea cycle and nitric oxide synthesis, rather than just measuring a single compound.

Integrating proteomics with metabolomics provides even deeper insights. For instance, combined analyses have been used to understand how specific enzymes regulate arginine metabolism in bacteria and to identify key pathways affected in human diseases. This multi-omics approach has been applied to cancer research to analyze the expression of arginine biosynthesis genes across different tumor types, offering insights for developing targeted therapies.

Table 3: Omics Technologies in Arginine Research

Omics Technology Application Key Findings
Proteomics & Metabolomics Investigating regulation of arginine metabolism in Streptococcus suis Identified that tRNA modification enzymes GidA and MnmE regulate the arginine deiminase system.
Targeted Metabolomics (LC-MS/MS) Comprehensive analysis of arginine metabolic network Allows for simultaneous quantification of arginine, citrulline, ornithine, ADMA, and SDMA to assess pathway flux.
Multi-Omics Analysis Pan-cancer analysis of arginine biosynthesis genes Revealed associations between arginine metabolism and tumor immune evasion and therapy resistance.

Strategic Design of Prospective Clinical Trials for Long-term Efficacy and Outcomes

Future prospective trials must be strategically designed to overcome these limitations. A key element is the standardization of protocols and inclusion criteria to ensure that study populations are well-defined. The duration of these trials is also critical; studies lasting several months are more likely to capture the long-term efficacy and outcomes of arginine supplementation.

Moreover, the choice of endpoints is paramount. Trials should incorporate both subjective measures, such as validated patient questionnaires, and objective, quantifiable biomarkers. For example, a trial investigating vasculogenic erectile dysfunction successfully used both the International Index of Erectile Function (IIEF-6) score and measurements of cavernous arteries peak systolic flow velocity. Collecting biological samples at multiple timepoints allows for the measurement of biochemical markers, providing mechanistic insights alongside clinical outcomes. Such robust designs are essential to definitively establish the long-term efficacy of arginine-based therapies.

Table 4: Key Considerations for Future Clinical Trials on Arginine

Strategic Element Rationale Example from Research
Standardized Protocols Reduce heterogeneity and allow for meta-analysis. Analysis of registered trials shows significant variability in dosages, duration, and outcomes.
Long-Term Duration Assess sustained efficacy and chronic outcomes. A 3-month trial demonstrated significant improvements in patients with vasculogenic erectile dysfunction.
Defined Patient Populations Ensure results are applicable to specific conditions. Trials focusing on specific patient groups like those with sickle cell anemia or asthma.
Combined Subjective & Objective Endpoints Provide a comprehensive assessment of treatment effect. Use of both IIEF-6 scores and penile duplex ultrasonography to measure erectile function.
Biomarker Measurement Elucidate mechanisms of action and monitor biological response. A trial design included obtaining blood and sputum samples to measure nitric oxide levels and immune cell ratios.

Q & A

Q. How can researchers distinguish between enantiomeric forms (L- vs. D-arginine hydrochloride) in MTH-DL-Arginine hydrochloride samples?

Methodological Answer : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® IA) and a mobile phase of acetonitrile/0.1% trifluoroacetic acid. Validate resolution using pure L- and D-arginine hydrochloride reference standards. Retention time discrepancies ≥2 minutes indicate enantiomeric separation . For confirmation, combine with polarimetry: L-arginine hydrochloride exhibits a specific rotation of +12.5° (c = 2 in H₂O), while D-arginine shows the opposite .

Q. What analytical methods are recommended for assessing purity in this compound?

Methodological Answer :

  • Heavy metals : Follow USP <231> with atomic absorption spectroscopy (AAS), using a limit of ≤20 ppm. Prepare a control solution with 2.0 mL Standard Lead Solution .
  • Ammonium content : Use Kjeldahl distillation under reduced pressure, comparing against a 0.02% ammonium standard .
  • Water content : Karl Fischer titration (limit ≤0.5% for anhydrous forms) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Decontamination : Use 70% ethanol for spills; avoid aqueous solutions near electrical equipment.
  • Documentation : Maintain a log of training signatures for all personnel, including SDS access and emergency procedures (e.g., eyewash station use) .

Q. How should researchers validate the identity of this compound using spectroscopic techniques?

Methodological Answer :

  • FT-IR : Confirm characteristic peaks: N-H stretch (~3350 cm⁻¹), carboxylate C=O (~1720 cm⁻¹), and guanidinium C-N (~1650 cm⁻¹) .
  • ¹H-NMR : Look for δ 3.1 ppm (CH₂NH₂), δ 1.7 ppm (CH₂CH₂), and δ 8.3 ppm (guanidinium NH) in D₂O .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound to minimize diastereomer formation?

Methodological Answer :

  • Variables : Temperature (25–50°C), pH (4.5–6.5), and reaction time (2–8 hours).
  • Response : Diastereomer ratio (HPLC area %). Use a 3² full factorial design with ANOVA to identify significant factors. For example, a pH >6.0 increases racemization risk, requiring tighter control .

Q. How should researchers address contradictory data in solubility studies of this compound across different solvents?

Methodological Answer :

  • Controlled variables : Standardize temperature (±0.1°C), ionic strength (buffer vs. pure solvent), and particle size (micronized via ball milling).
  • Validation : Replicate experiments using USP-compliant shake-flask method with HPLC quantification. Discrepancies >5% may indicate solvent impurities or polymorphic variations .

Q. What strategies improve the stability of this compound in solid dosage formulations?

Methodological Answer :

  • Excipient screening : Use mannitol or microcrystalline cellulose to reduce hygroscopicity.
  • Accelerated stability testing : Store samples at 40°C/75% RH for 3 months. Monitor degradation via LC-MS for byproducts (e.g., ornithine or citrulline derivatives) .

Q. How can researchers resolve low reproducibility in bioactivity assays involving this compound?

Methodological Answer :

  • Batch variability : Pre-test all batches for enantiomeric purity (HPLC) and endotoxin levels (LAL assay).
  • Cell culture controls : Include L-arginine-free media and nitric oxide synthase inhibitors to isolate compound-specific effects .

Q. What advanced techniques characterize crystallinity and polymorphism in this compound?

Methodological Answer :

  • PXRD : Compare experimental patterns to Cambridge Structural Database entries (e.g., CSD refcode ARGHCL01).
  • DSC : Monitor endothermic peaks at ~220°C (decomposition) and glass transition temperatures (±2°C reproducibility) .

Methodological Standards & Reporting

Q. How should preclinical studies involving this compound comply with NIH guidelines?

Methodological Answer :

  • Animal studies : Report dose (mg/kg), administration route, and batch number. Use ≥6 animals/group for statistical power.
  • Data deposition : Upload raw HPLC chromatograms and NMR spectra to public repositories (e.g., Zenodo) with DOI links .

Q. What statistical approaches are mandatory for validating assay results with this compound?

Methodological Answer :

  • Outlier detection : Apply Grubbs’ test (α = 0.05) to triplicate measurements.
  • Error reporting : Use expanded uncertainty intervals (k=2) for purity claims ≥98% .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.